molecular formula C10H11N3O5 B1465207 N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide CAS No. 154603-71-1

N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide

Cat. No.: B1465207
CAS No.: 154603-71-1
M. Wt: 253.21 g/mol
InChI Key: OIYJMECOUCVUOI-UHFFFAOYSA-N
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Description

N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide is a chemical compound with the molecular formula C10H11N3O5 and a molecular weight of 253.21 g/mol. It is an intermediate used in the synthesis of 3,4-dimethyl-2,6-dinitroaniline, which is a metabolite and degradation product of the herbicide pendimethalin. This compound is characterized by its two nitro groups and two methyl groups attached to a phenyl ring, along with an acetamide group.

Preparation Methods

The synthesis of N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide typically involves the nitration of o-xylene followed by acylation. The nitration process uses fuming nitric acid and concentrated sulfuric acid to introduce nitro groups into the aromatic ring . The resulting dinitro compound is then treated with acetic anhydride to form the acetamide derivative . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups, making the aromatic ring more susceptible to nucleophilic attack.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and strong acids or bases for hydrolysis. Major products formed from these reactions include 3,4-dimethyl-2,6-dinitroaniline and its derivatives .

Scientific Research Applications

N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various aromatic compounds, including herbicides and dyes.

    Medicinal Chemistry: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Environmental Analysis: It is used in studies related to the degradation and environmental impact of herbicides like pendimethalin.

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s acetamide group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its activity .

Comparison with Similar Compounds

N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide can be compared with other similar compounds, such as:

    3,4-dimethyl-2,6-dinitroaniline: This compound is a direct derivative and shares similar chemical properties but lacks the acetamide group.

    N-(4-nitrophenyl)acetamide: This compound has a single nitro group and different substitution patterns, leading to distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethyl-2,6-dinitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5/c1-5-4-8(12(15)16)9(11-7(3)14)10(6(5)2)13(17)18/h4H,1-3H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIYJMECOUCVUOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)[N+](=O)[O-])NC(=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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